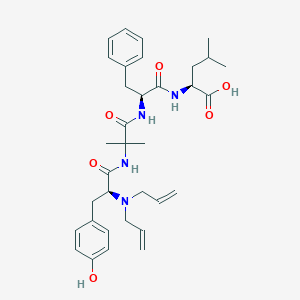
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine is soluble in DMSO. One of the major limitations is its hydrophobic nature, which makes it difficult to formulate as a drug or biomaterial.Aplicaciones Científicas De Investigación
1. Synthesis and Biological Properties in Peptide Research
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine's related peptides have been studied for their synthesis and biological properties. For instance, the corticotropin 1-18 peptide and its analogs, which incorporate amino acids like alpha-aminoisobutyric acid and phenylalanine, have been synthesized and analyzed for their adrenal-stimulating properties (Inouye, Watanabe, Namba, & Otsuka, 1970).
2. Enzymatic Stability and Modifications
Research on the enzymatic stability and modifications of peptides containing amino acids similar to those in N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine has been conducted. For example, the stability of opioid peptides like leucine-enkephalin, which shares structural similarities, has been examined under various conditions to understand their proteolytic stability (Jakas & Horvat, 2004).
3. Transport and Metabolism Studies
The transport and metabolism of amino acids related to those in N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine have been studied in different biological systems. For instance, the uptake and metabolism of amino acids like leucine and phenylalanine have been analyzed in human physiology to understand their metabolic pathways (Matthews, Marano, & Campbell, 1993).
Safety and Hazards
The safety data sheet for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine involves the coupling of five amino acids using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Tyr-OH", "Fmoc-alpha-aminobutyric acid-OH", "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Diallyl amine", "HCTU", "N,N-Diisopropylethylamine (DIPEA)", "Piperidine", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "Diethyl ether", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Step 1: Fmoc-Tyr-OH is coupled with Fmoc-alpha-aminobutyric acid-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-OH.", "Step 2: Fmoc-Tyr-alpha-aminobutyric acid-OH is coupled with Fmoc-Phe-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH.", "Step 3: Fmoc-Tyr-alpha-aminobutyric acid-Phe-OH is coupled with Fmoc-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH.", "Step 4: Diallyl amine is coupled with Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-OH using HCTU and DIPEA in DMF to obtain Fmoc-Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 5: The Fmoc protecting group is removed using piperidine in DMF to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-N,N-Diallyl-OH.", "Step 6: The N,N-Diallyl group is deprotected using TFA and TIS in DCM to obtain Tyr-alpha-aminobutyric acid-Phe-Leu-NH2.", "Step 7: The peptide is cyclized using acetic anhydride in ethanol to obtain N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine." ] } | |
Número CAS |
89352-67-0 |
Nombre del producto |
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |
Fórmula molecular |
C38H53N5O7 |
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |
Clave InChI |
BGJPRBZZLWCLJW-AWCRTANDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Apariencia |
White lyophilised solid |
Punto de ebullición |
892.7ºC at 760 mmHg |
melting_point |
N/A |
Pureza |
>98% |
Secuencia |
YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib) |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
-20°C |
Sinónimos |
ICI 174864 ICI-174864 N,N-diallyl-Tyr-Aib-Phe-Leu N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















